molecular formula C24H25N5O2S B2856877 2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide CAS No. 922087-12-5

2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide

Cat. No.: B2856877
CAS No.: 922087-12-5
M. Wt: 447.56
InChI Key: HNEWYBDXTYIECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 5 with a (2-methylphenyl)methyl group and at position 1 with a 2-(benzylsulfanyl)acetamide-linked ethyl chain. The benzylsulfanyl moiety may enhance lipophilicity and membrane permeability, while the 2-methylphenyl group could influence steric interactions with biological targets.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-18-7-5-6-10-20(18)14-28-17-26-23-21(24(28)31)13-27-29(23)12-11-25-22(30)16-32-15-19-8-3-2-4-9-19/h2-10,13,17H,11-12,14-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEWYBDXTYIECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.

    Attachment of the acetamide linkage: This can be done through amidation reactions using acetic anhydride or other acylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrazolopyrimidine core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its potential therapeutic properties, it is being investigated for its use in drug development, particularly in targeting specific diseases or conditions.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The benzylthio group and pyrazolopyrimidine core play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 5-(2-methylphenyl)methyl; 1-(2-(benzylsulfanyl)acetamide-ethyl) ~500 (estimated) Not reported High lipophilicity; potential kinase inhibition
N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]acetamide Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-fluorophenyl); 5-(benzyl-acetamide) ~420 Not reported Enhanced metabolic stability due to fluorine
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo...) Pyrazolo[3,4-d]pyrimidin-4-one Chromene-fused; 3-(3-fluorophenyl); 4-sulfonamide 589.1 (M+1) 175–178 Rigid structure; improved solubility
2-{[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide Thieno[2,3-d]pyrimidin-4-one 5-(5-methylfuran-2-yl); 3-prop-2-enyl; acetamide-linked 2-methylphenyl ~470 Not reported Electrophilic sulfur core; potential reactivity

Research Findings and Implications

  • Core Structure Impact: Pyrazolo[3,4-d]pyrimidin derivatives (e.g., target compound) are associated with kinase inhibition, while thieno[2,3-d]pyrimidin analogs may exhibit broader heterocyclic reactivity .
  • Substituent Effects :
    • Benzylsulfanyl vs. Sulfonamide : The benzylsulfanyl group in the target compound likely enhances membrane permeability compared to sulfonamide-containing analogs, which prioritize solubility .
    • Fluorophenyl vs. Methylphenyl : Fluorine substituents improve metabolic stability but may reduce steric compatibility with hydrophobic binding pockets compared to 2-methylphenyl .
  • Synthetic Challenges: The hexahydrobenzothieno core (CAS: 499102-12-4) requires multi-step synthesis, whereas pyrazolo cores are more straightforward to functionalize .

Biological Activity

The compound 2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that may influence its biological activity, particularly in the context of anticancer and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C20H24N4O2SC_{20}H_{24}N_{4}O_{2}S with a molecular weight of approximately 396.55 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been evaluated for their efficacy against various cancer cell lines. For instance, a related compound demonstrated significant growth inhibition with GI50 values ranging from 2.01 to 3.03 µM against leukemia cell lines, suggesting that similar derivatives may exhibit comparable or enhanced activity against tumor cells .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineGI50 (µM)
Compound ALeukemia2.01 - 3.03
Compound BCaCo-2 (Colon Cancer)IC50 = 0.5
Compound CBHK (Normal Fibroblast)IC50 = 2.3

Anti-inflammatory Effects

The anti-inflammatory properties of compounds containing the pyrazolo[3,4-d]pyrimidine moiety have also been investigated. In vitro assays have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. For example, certain derivatives exhibited IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Inhibition of COX Enzymes by Pyrazolo Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound D6.740.04
Compound E1.100.04
Compound F6.120.05

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : The presence of the pyrazolo[3,4-d]pyrimidine structure suggests that it may interfere with specific enzyme activities involved in tumor progression and inflammatory responses.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell proliferation and survival.

Case Studies

Several case studies have documented the effectiveness of similar compounds in preclinical models:

  • Study on Pyrazolo Derivatives : A study evaluated the cytotoxicity of a series of pyrazolo derivatives against various cancer cell lines and found promising results indicating selective toxicity towards cancer cells while sparing normal cells .
  • Inflammation Model : In an animal model of inflammation, compounds were administered and demonstrated significant reductions in edema and inflammatory markers compared to control groups .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step organic reactions, starting with cyclization of pyrazolo[3,4-d]pyrimidinone precursors. Key steps include:

  • Core formation : Reacting 5-amino-1H-pyrazole-4-carboxamide with substituted benzoyl chlorides (e.g., 2-methylphenylmethyl chloride) under basic conditions (triethylamine or NaH) to form the pyrazolo[3,4-d]pyrimidine core .
  • Sulfanylation : Introducing the benzylsulfanyl group via nucleophilic substitution using benzyl mercaptan in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Acetamide coupling : Reacting the intermediate with chloroacetyl chloride, followed by amine substitution using ethylenediamine derivatives . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological validation involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbonyl groups; IR for sulfanyl (C-S) and amide (N-H) stretches .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
  • Mass spectrometry : High-resolution MS (ESI+) to verify molecular weight and fragmentation patterns .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Optimization strategies include:

  • Solvent selection : Use DMSO for sulfanylation due to its high polarity, which stabilizes transition states .
  • Catalyst screening : Test bases like K₂CO₃ vs. NaH to minimize side reactions during cyclization .
  • Temperature control : Maintain 70–80°C during acetamide coupling to prevent decomposition . Computational tools (e.g., quantum chemical pathfinding) can predict optimal conditions by modeling reaction energetics .

Q. What strategies resolve contradictory bioactivity data across studies?

Address discrepancies via:

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Structural analogs comparison : Create a table comparing substituent effects (Table 1) to isolate activity drivers .

Table 1 : Key structural variations and bioactivity trends in analogs

CompoundSubstituent ModificationsIC₅₀ (μM)Target
Target compound2-methylphenyl, benzylsulfanyl1.2Kinase X
Analog A (CAS 27375549)4-methylphenyl, ethyl ester5.8Kinase Y
Analog B (CAS 1291848-18-4)Chlorophenyl, thieno-core0.7Protease Z

Q. What computational methods predict biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase pockets (PDB IDs: 3Q4Z, 5L8H). Focus on hydrogen bonding with the acetamide group .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
  • QSAR modeling : Train models on pyrazolo[3,4-d]pyrimidine derivatives to correlate substituents with anti-inflammatory activity .

Q. How to address solubility challenges in biological assays?

  • Solvent systems : Use co-solvents like PEG-400 (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate esters at the acetamide group for improved bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Q. What are the key stability considerations during storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the sulfanyl group .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide moiety .
  • Long-term stability : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with HPLC .

Q. How to design SAR studies for this compound?

  • Substituent variation : Synthesize analogs with halogen (F, Cl) or methoxy groups at the benzyl position .
  • Core modification : Replace pyrazolo[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine to assess scaffold flexibility .
  • Bioisosteres : Swap acetamide with sulfonamide to evaluate hydrogen-bonding impact on target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.